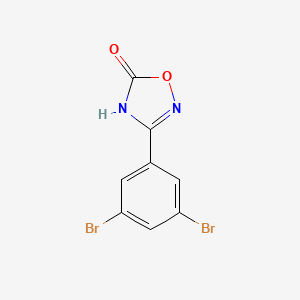

3-(3,5-Dibromophenyl)-1,2,4-oxadiazol-5-ol

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound “3-(3,5-Dibromophenyl)-1,2,4-oxadiazol-5-ol” is a complex organic molecule. It likely contains a 1,2,4-oxadiazol ring, which is a type of heterocyclic aromatic ring containing oxygen and nitrogen . The “3,5-Dibromophenyl” part suggests the presence of a phenyl ring (a six-membered carbon ring) with bromine atoms attached at the 3rd and 5th positions .

Synthesis Analysis

While specific synthesis methods for “3-(3,5-Dibromophenyl)-1,2,4-oxadiazol-5-ol” were not found, there are studies on the synthesis of related compounds. For instance, 3,5-Dibromophenyl-functionalised imidazolium salts and their corresponding [Au(NHC)2]+ complexes have been synthesized . The synthesis involved new 3,5-dibromophenyl-functionalised imidazolium salts and their corresponding [Au(NHC)2]+ complexes .

Scientific Research Applications

Anti-Cancer Activity

The compound has been found to have potent activity against OVCAR-8 (ovarian cancer) cells at low micromolar concentrations . This is due to the compound’s ability to inhibit the activity of mitochondrial thioredoxin reductase (TrxR), an important enzyme that regulates the cellular redox system . Inhibition of TrxR can lead to a build-up of reactive oxygen species, which sets off a cascade of processes that leads to apoptosis .

Synthesis of Imidazolium Salts and Gold Complexes

The compound is used in the synthesis of 3,5-dibromophenyl-functionalised imidazolium salts and their corresponding [Au (NHC)2]+ complexes . These complexes have been studied for their anti-cancer activity .

Supramolecular Chemistry

X-ray diffraction studies have revealed intra- and intermolecular interactions involving the 3,5-dibromophenyl group, including Br…π interactions with imidazolyl and C6 arene rings . This makes the compound useful in the field of supramolecular chemistry .

Organic Chemical Synthesis Intermediate

The compound is used as an intermediate in organic chemical synthesis . It is stable under recommended storage conditions and is incompatible with oxidizing agents .

Medicinal Chemistry

The compound falls under the field of medicinal chemistry. It is used in the synthesis of various medicinal compounds.

Cancer Research

The compound is used in cancer research. It is used in the synthesis of compounds that have shown promising anti-cancer activity against a wide variety of cancer cell lines.

Future Directions

While specific future directions for “3-(3,5-Dibromophenyl)-1,2,4-oxadiazol-5-ol” are not available, research into related compounds suggests potential avenues. For instance, new porphyrin analogues have been designed and synthesized for use as potent photosensitizers for photodynamic therapy . This suggests that compounds with similar structures could also have potential applications in this area.

Mechanism of Action

Target of Action

For instance, compounds functionalized with 3,5-dibromophenyl have shown potent activity against OVCAR-8 (ovarian cancer) cells .

Mode of Action

For example, gold-NHC complexes functionalized with 3,5-dibromophenyl substituents have shown potent activity against OVCAR-8 (ovarian cancer) cells .

Biochemical Pathways

For instance, gold-based compounds can inhibit the activity of mitochondrial thioredoxin reductase (TrxR), leading to a build-up of reactive oxygen species, which sets off a cascade of processes that leads to apoptosis .

Action Environment

It’s worth noting that the activity of certain compounds can be highly dependent on their lipophilicity, with an increase in lipophilicity generally resulting in higher activity .

properties

IUPAC Name |

3-(3,5-dibromophenyl)-4H-1,2,4-oxadiazol-5-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4Br2N2O2/c9-5-1-4(2-6(10)3-5)7-11-8(13)14-12-7/h1-3H,(H,11,12,13) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HLWVTGVKVZTFJK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C=C1Br)Br)C2=NOC(=O)N2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4Br2N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

319.94 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(3,5-Dibromophenyl)-1,2,4-oxadiazol-5-ol | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-[[1-[(1-Methylpyrazol-4-yl)methyl]aziridin-2-yl]methoxy]-N-pyridin-2-ylnaphthalene-2-carboxamide](/img/structure/B2972190.png)

![9-cyclohexyl-1,7-dimethyl-3-(3-oxobutan-2-yl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2972191.png)

![N-(5-((2-oxo-2-(m-tolylamino)ethyl)thio)-1,3,4-thiadiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2972195.png)

![N-(5-chloro-2-methoxyphenyl)-2-((2-oxo-1-(pyridin-2-ylmethyl)-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2972197.png)

![benzyl [9-(2,3-dimethylphenyl)-1-methyl-2,4-dioxo-1,4,6,7,8,9-hexahydropyrimido[2,1-f]purin-3(2H)-yl]acetate](/img/no-structure.png)

![N-(2-chloro-4-methylphenyl)-2-(2-(3,4-dimethylphenyl)-3-oxo-1,4,8-triazaspiro[4.5]dec-1-en-8-yl)acetamide](/img/structure/B2972202.png)

![N-[(4-chlorophenyl)methoxy]-N-[(E)-(5-oxo-2-phenyl-1,3-oxazol-4-ylidene)methyl]acetamide](/img/structure/B2972203.png)

![N-[3-(cyclopropylsulfamoyl)phenyl]-2-(methylsulfanyl)pyridine-3-carboxamide](/img/structure/B2972207.png)

![N-[4-(1,3-benzothiazol-2-yl)-1,3-thiazol-2-yl]-2-phenylacetamide](/img/structure/B2972210.png)

![N-(3-(3-methyl-1,2,4-oxadiazol-5-yl)propyl)-4,5,6,7-tetrahydro-1H-benzo[d]imidazole-5-carboxamide](/img/structure/B2972211.png)